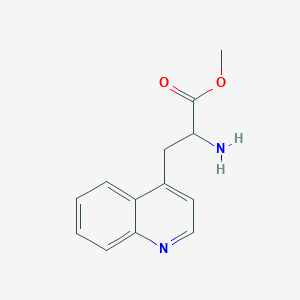

2-Amino-3-quinolin-4-yl-propionic acid methyl ester

Description

2-Amino-3-quinolin-4-yl-propionic acid methyl ester is a quinoline-derived compound featuring a propionic acid backbone esterified with a methyl group. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility.

Properties

IUPAC Name |

methyl 2-amino-3-quinolin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUVBYPWQODCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-quinolin-4-yl-propionic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with quinoline derivatives and appropriate amino acids.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-4-yl-propionic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-yl derivatives.

Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2-Amino-3-quinolin-4-yl-propionic acid methyl ester has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use this compound to study its effects on biological systems and its potential therapeutic benefits.

Industrial Applications: It is used in the production of various chemicals and materials in the industry.

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-4-yl-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: It can inhibit or activate enzymes, affecting biochemical pathways.

Interact with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

Alter Gene Expression: It can influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

3-(4-Amino-phenyl)-propionic Acid Methyl Ester

- Structure: Propionic acid methyl ester with a 4-aminophenyl substituent.

- Key Differences: Lacks the quinoline ring but retains the amino group.

- The aminophenyl group may enhance solubility in polar solvents .

3-(2-Amino-phenylsulfanyl)-2-hydroxy-3-(4-methoxy-phenyl)-propionic Acid Methyl Ester

- Structure : Features a sulfanyl group, hydroxyl group, and methoxyphenyl substituents.

- Key Differences : Additional sulfanyl and methoxy groups introduce steric hindrance and hydrogen-bonding capacity.

- The methoxy group enhances lipophilicity, which could influence membrane permeability in biological systems .

(S)-2-Amino-3-(4-hydroxyphenyl)propionic Acid Benzyl Ester

- Structure : Benzyl ester derivative with a hydroxyphenyl group.

- Key Differences : Benzyl ester (vs. methyl) increases molecular weight (MW: ~285 vs. ~244) and hydrophobicity.

- Properties : The benzyl group may slow ester hydrolysis rates, prolonging bioavailability in drug delivery systems. The hydroxyl group offers sites for glycosylation or phosphorylation .

Ester Group Variations

Ethyl Ester Derivatives

- Example: 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester.

- Key Differences : Ethyl ester (vs. methyl) increases lipophilicity and alters metabolic pathways.

- Properties : Ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters, affecting drug release kinetics. The pyridine ring in this derivative may enhance π-π stacking interactions in receptor binding .

Chlorinated Derivatives

- Example : 2-Chloro-3-(4-hydroxymethyl-phenyl)-propionic acid methyl ester.

- Properties : The chloro group may enhance reactivity in nucleophilic substitution reactions, useful in synthetic intermediates. However, it could raise safety concerns in pharmaceutical applications .

Biological Activity

2-Amino-3-quinolin-4-yl-propionic acid methyl ester (also known as AQPA) is a derivative of quinoline, characterized by its unique structure that includes an amino group and a methyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- Structure : Contains a quinoline ring, an amino group at the 2-position, and a propionic acid methyl ester at the 3-position.

The biological activity of AQPA is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : AQPA may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound can bind to cellular receptors, affecting signal transduction processes.

- Gene Expression Alteration : It has the potential to influence gene expression, leading to changes in protein synthesis and cellular behavior.

Anticancer Activity

Recent studies have highlighted the anticancer properties of AQPA. For instance, research indicates that compounds structurally related to AQPA exhibit selective inhibition of cancer cell proliferation. In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging between 0.12 mg/mL and 0.81 mg/mL for different analogs .

Case Study: Inhibition of Colon Cancer Cells

A notable study focused on the effects of AQPA derivatives on HCT-116 colon cancer cells. The results indicated that:

- High Efficacy : Compounds derived from AQPA demonstrated potent inhibitory effects on HCT-116 cells.

- Mechanism : The compounds were found to act through the HSP90 and TRAP1 signaling pathways, leading to apoptosis in cancerous cells .

Antimicrobial Activity

AQPA also exhibits antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain derivatives were tested against common bacterial strains and displayed notable antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-3-quinolin-4-yl-propionic acid | Contains amino and ester groups | Anticancer, antimicrobial |

| 2-Amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | Lacks ester group; more polar | Antimicrobial |

| 3-Quinolin-4-yl-propionic acid methyl ester | Lacks amino group; less versatile | Limited biological activity |

Synthesis and Applications

The synthesis of AQPA typically involves starting from quinoline derivatives combined with appropriate amino acids under controlled conditions. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Applications in Medicinal Chemistry

Due to its diverse biological activities, AQPA is being explored for various applications:

- Drug Development : Its potential as a lead compound for new anticancer drugs.

- Organic Synthesis : Serving as an intermediate for synthesizing more complex organic molecules.

- Biological Studies : Used in research to understand its effects on cellular mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-quinolin-4-yl-propionic acid methyl ester, and how can reaction efficiency be maximized?

- Methodological Answer: Utilize esterification protocols with quinoline-derived precursors, focusing on catalysts like sulfuric acid or enzymatic agents to enhance yield. Employ Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, reaction time). Fractional factorial designs reduce experimental runs while identifying critical variables . Monitor intermediates via thin-layer chromatography (TLC) for real-time adjustments.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., H and C NMR for methyl ester and quinoline protons), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to confirm functional groups (e.g., ester carbonyl stretch at ~1740 cm). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer: Pre-solubilize in dimethyl sulfoxide (DMSO) at 10 mM stock concentrations, followed by dilution in assay-compatible buffers (e.g., PBS). Use dynamic light scattering (DLS) to detect aggregation. For hydrophobic systems, employ co-solvents like cyclodextrins or lipid-based carriers while verifying biocompatibility via cytotoxicity controls .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer: Apply density functional theory (DFT) to simulate reaction pathways and transition states. Use COMSOL Multiphysics for multiphase simulations (e.g., hydrolysis kinetics in aqueous environments). Integrate AI-driven tools to optimize force fields and predict degradation products under oxidative stress .

Q. What methodologies resolve contradictions between theoretical predictions and experimental outcomes in this compound’s chemical behavior?

- Methodological Answer: Conduct sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity effects on ester hydrolysis). Use factorial design to isolate interactions between parameters. Validate hypotheses through iterative experimentation and Bayesian statistical modeling to quantify uncertainty .

Q. How can researchers investigate the compound’s bioactivity mechanisms while addressing conflicting data in existing studies?

- Methodological Answer: Perform orthogonal assays (e.g., enzyme inhibition, cellular uptake studies) to cross-verify bioactivity. Apply comparative analysis frameworks to dissect experimental variables (e.g., cell line specificity, assay pH). Use meta-analysis tools to aggregate datasets and identify confounding factors, such as impurity profiles or stereochemical variations .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

- Methodological Answer: Implement high-performance liquid chromatography (HPLC) with chiral stationary phases for enantiomeric resolution. Optimize gradient elution using DoE to balance resolution and run time. For scale-up, explore membrane-based separation technologies (e.g., nanofiltration) to retain target molecules while removing low-MW impurities .

Data Management and Compliance

Q. How can chemical software enhance reproducibility in studies involving this compound?

- Methodological Answer: Use electronic lab notebooks (ELNs) to standardize protocol documentation. Leverage cheminformatics platforms (e.g., PubChem) for data deposition and cross-referencing physicochemical properties. Implement version control for computational models to track parameter adjustments and ensure auditability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow institutional Chemical Hygiene Plans (CHPs) for PPE requirements (e.g., nitrile gloves, fume hood use). Pre-screen toxicity via in silico tools (e.g., ProTox-II) and establish emergency response protocols for spills, including neutralization agents for ester hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.